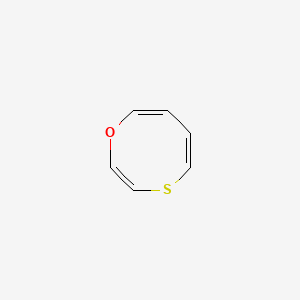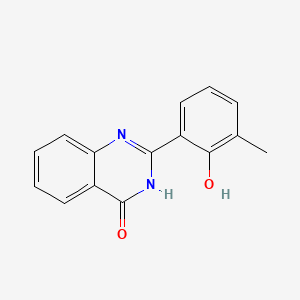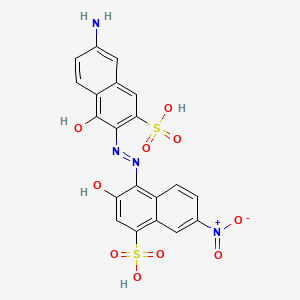
Acefylline Piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acefylline Piperazine is a compound that belongs to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator action. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm. This compound is less toxic and causes minimal gastric irritation compared to theophylline .
準備方法
Synthetic Routes and Reaction Conditions: Acefylline Piperazine can be synthesized through the reaction of theophylline with piperazine. The process involves the acylation of theophylline with acetic anhydride to form acefylline, which is then reacted with piperazine to form this compound. The reaction conditions typically involve the use of solvents such as methanol or ethylene glycol and are carried out at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Acefylline Piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Acefylline Piperazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and enzyme activity.
Medicine: Used in the treatment of respiratory conditions and studied for its potential in treating other diseases such as cardiovascular disorders.
Industry: Used in the formulation of pharmaceuticals and as an additive in cosmetic products for its skin conditioning properties
作用機序
Acefylline Piperazine exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP. This results in the relaxation of smooth muscles, particularly in the respiratory tract, leading to bronchodilation. Additionally, it acts as an adenosine receptor antagonist, which contributes to its stimulant effects on the central nervous system and myocardium .
類似化合物との比較
Theophylline: A xanthine derivative with bronchodilator properties but higher toxicity and gastric irritation.
Caffeine: Another xanthine derivative with stimulant effects but less potent bronchodilator action.
Aminophylline: A complex of theophylline and ethylenediamine with similar bronchodilator properties but different pharmacokinetics.
Uniqueness of Acefylline Piperazine: this compound stands out due to its lower toxicity and minimal gastric irritation compared to theophylline. Its dual action as a bronchodilator and central nervous system stimulant makes it a valuable compound in both medical and research settings .
特性
CAS番号 |
18428-63-2 |
|---|---|
分子式 |
C100H150N46O32 |
分子量 |
2508.59 |
IUPAC名 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |
InChIキー |
IUKJNIOSXCPLLP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |
同義語 |
Acetylline Piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)

![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)
![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)



![Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)](/img/structure/B578989.png)


